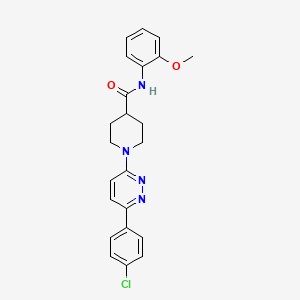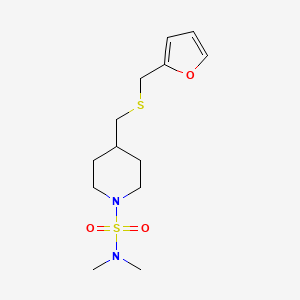
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the hexahydroquinazolin-4-yl group might be introduced via a condensation reaction, while the trifluoromethylphenyl group could potentially be added via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hexahydroquinazolin-4-yl group would likely contribute a bicyclic ring structure, while the trifluoromethylphenyl group would add an aromatic ring to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide”:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals. Its unique structure, which includes a trifluoromethyl group, can enhance the bioavailability and metabolic stability of drug candidates. The presence of the dimethylamino group may also contribute to improved drug-receptor interactions, making it a valuable scaffold for designing new therapeutic agents .
Cancer Research
The compound’s structure suggests it could be explored for anticancer properties. The quinazolinone moiety is known for its activity against various cancer cell lines. Researchers can investigate its potential to inhibit cancer cell proliferation, induce apoptosis, or interfere with specific signaling pathways involved in cancer progression .
Neuropharmacology
Given its structural features, this compound might be useful in neuropharmacological research. The dimethylamino group could facilitate crossing the blood-brain barrier, making it a candidate for studying neurological disorders. It could be tested for its effects on neurotransmitter systems, neuroprotection, or as a potential treatment for neurodegenerative diseases .
Antimicrobial Agents
The compound’s unique structure may also lend itself to the development of new antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial and fungal pathogens. Researchers can explore its activity spectrum and mechanism of action against various microbes .
Agricultural Chemicals
In the field of agrochemicals, this compound could be investigated for its potential as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, and the compound’s overall structure may provide new modes of action against pests or weeds. Studies can focus on its efficacy, environmental impact, and safety profile .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable starting material for the development of new synthetic routes and methodologies. Researchers can explore its reactivity and potential for creating novel compounds.
These applications highlight the versatility and potential of “2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” in various fields of scientific research.
Synthesis and application of trifluoromethylpyridines Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes Synthesis and application of trifluoromethylpyridines Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives : A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes : Synthesis and application of trifluoromethylpyridines : Theoretical study and application of 2-phenyl-1,3,4-thiadiazole derivatives
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)32-14-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUULGCIGVFEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2865110.png)
![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2865114.png)
![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)


![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)
![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)


![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)

